Regiospecific KRAS G12C Fragment Binding: 4-CF3 vs. 6-CF3
X-ray crystallographic fragment screening definitively demonstrates regiospecific target engagement. 4-(trifluoromethyl)-1,3-benzothiazol-2-amine (ligand code Z07) binds to the GDP-bound KRAS G12C protein in the 7MDP crystal structure with a resolution of 1.96 Å, forming part of the G-2897 inhibitor complex [1]. In contrast, its 6-trifluoromethyl regioisomer (ligand code S0E) was identified as a fragment hit for soluble epoxide hydrolase (sEH) in a separate crystallographic study, highlighting that the CF3 position dictates protein target selectivity [2]. No 6-CF3 binding to KRAS G12C or 4-CF3 binding to sEH has been reported in these structural databases, establishing regiospecificity as a critical procurement parameter for fragment screening libraries.
| Evidence Dimension | Regiospecific protein target engagement in fragment crystallography |
|---|---|
| Target Compound Data | Binds KRAS G12C (PDB 7MDP, resolution 1.96 Å) |
| Comparator Or Baseline | 6-CF3 regioisomer binds soluble epoxide hydrolase (sEH, PDB 3WK8); no KRAS binding reported |
| Quantified Difference | Orthogonal target selectivity determined by CF3 position (4- vs. 6-substitution) |
| Conditions | Protein X-ray crystallography; fragment soaking experiments |
Why This Matters
Procurement of the correct regioisomer is essential for fragment-based screening libraries targeting KRAS versus sEH, as target engagement is regiospecific.
- [1] Davies, C.W. et al. (2022). PDB entry 7MDP: KRas G12C in complex with G-2897 and Z07. Nature Biotechnology, 40, 769-778. View Source
- [2] PDB entry 3WK8: Crystal structure of soluble epoxide hydrolase in complex with 6-(trifluoromethyl)-1,3-benzothiazol-2-amine (S0E). View Source
